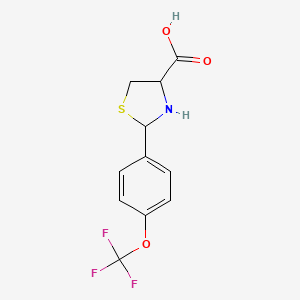

2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazolidine ring with a carboxylic acid group. The presence of the trifluoromethoxy group imparts significant chemical stability and reactivity, making it a valuable compound for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with thiazolidine-4-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography. The goal is to achieve a scalable and cost-effective process that meets the demands of various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anti-cancer agent. The trifluoromethoxy group is known to enhance the biological activity of compounds by improving their pharmacokinetic properties.

Biochemical Studies

Research indicates that 2-(4-(trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid may interact with specific biological pathways, making it a candidate for studying disease mechanisms at the molecular level. Its structural similarity to other thiazolidine derivatives suggests potential applications in drug design targeting various diseases.

Proteomics Research

This compound is utilized in proteomics for its ability to modify protein interactions and functions. It can serve as a tool for understanding protein dynamics in cellular environments, particularly in studies related to cancer biology and metabolic disorders .

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for large-scale production. Its unique structure allows chemists to explore further modifications for developing new derivatives with enhanced properties .

Wirkmechanismus

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Trifluoromethoxy)phenylboronic acid

- 2-(4-Trifluoromethoxyphenyl)ethanol

- 4-(Trifluoromethoxy)benzeneethanol

Uniqueness

Compared to similar compounds, 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid stands out due to the presence of both the thiazolidine ring and the carboxylic acid group. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The trifluoromethoxy group further enhances its stability and reactivity, setting it apart from other related compounds.

Biologische Aktivität

2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid, also known as (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid, is a compound that has attracted attention due to its diverse biological activities. This article reviews the current understanding of its biological activity based on various studies and findings.

- Chemical Formula : C₁₁H₁₀F₃NO₃S

- Molecular Weight : 293.27 g/mol

- CAS Number : 1212484-57-5

- IUPAC Name : (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid

- Appearance : Powder

1. Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The introduction of various substituents can enhance their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, compounds with a cyclohexyl moiety at Position 4 have shown increased antioxidant activity compared to unsubstituted counterparts .

2. Antidiabetic Effects

Thiazolidine derivatives are known for their antidiabetic properties. Studies have demonstrated that modifications in the chemical structure of these compounds can lead to enhanced glucose-lowering effects. Specifically, the incorporation of trifluoromethoxy groups has been linked to improved insulin sensitivity and glucose uptake in cellular models .

3. Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. In vitro studies suggest its efficacy against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

4. Toxicological Studies

While the compound exhibits beneficial biological activities, it is essential to consider its safety profile. Research involving zebrafish models has revealed potential toxic effects, particularly concerning reproductive health. High doses have been associated with degeneration in testicular tissues and mitochondrial damage in Sertoli cells . These findings highlight the necessity for careful evaluation in pharmaceutical applications.

Case Studies and Experimental Findings

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-8(5-19-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHPOGNUABYTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.